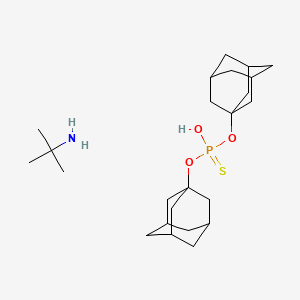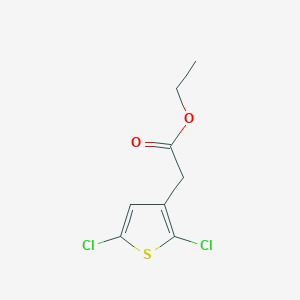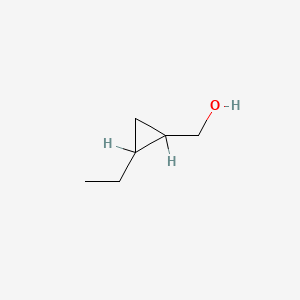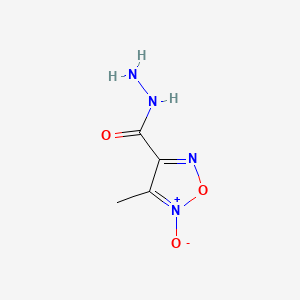![molecular formula C12H18ClNO2 B1655595 Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride CAS No. 390815-47-1](/img/structure/B1655595.png)
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride
Übersicht
Beschreibung
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride, also known as MAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. MAPA is a derivative of the amino acid glycine and is classified as a non-steroidal anti-inflammatory drug (NSAID).
Wirkmechanismus
The exact mechanism of action of Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory molecules in the body.
Biochemical and physiological effects:
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride has been shown to have a range of biochemical and physiological effects, including reducing inflammation, inhibiting the production of pro-inflammatory cytokines, and reducing oxidative stress. It has also been shown to have analgesic properties, making it a potential treatment for pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride in lab experiments is its relatively low toxicity compared to other NSAIDs. However, its solubility in water is limited, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride can reduce inflammation in the brain and improve cognitive function in animal models of these diseases. Another area of interest is its potential use in cancer treatment, as studies have shown that it can inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the potential applications of Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride in these and other areas.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride has been extensively studied for its potential applications in the treatment of various diseases and disorders. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride can effectively reduce inflammation in animal models of arthritis and other inflammatory conditions.
Eigenschaften
IUPAC Name |
methyl 2-amino-2-(4-propan-2-ylphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8(2)9-4-6-10(7-5-9)11(13)12(14)15-3;/h4-8,11H,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDYGNWWDKUVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride | |
CAS RN |
390815-47-1 | |
| Record name | Benzeneacetic acid, α-amino-4-(1-methylethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=390815-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxazolidine, 3-acetyl-2-[2-(acetyloxy)phenyl]-](/img/structure/B1655512.png)











![Ethyl 2-ethylsulfanyl-5-(4-nitrophenyl)-4-oxo-7-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1655528.png)
